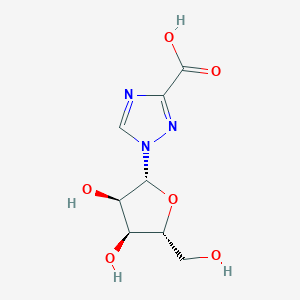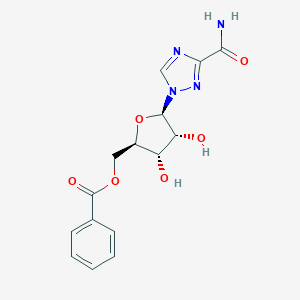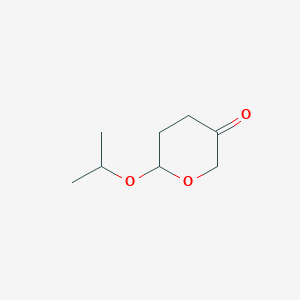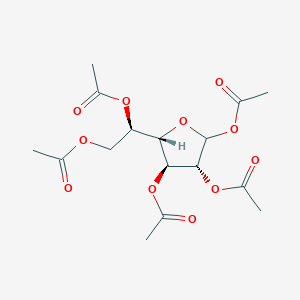
D-ガラクトフラノースペンタアセテート
概要
説明
D-Galactofuranose Pentaacetate is a derivative of D-galactofuranose, a five-membered ring form of the sugar galactose. This compound is characterized by the presence of five acetyl groups attached to the hydroxyl groups of the galactofuranose molecule. It is widely used in biochemical research, particularly in the study of glycosylation processes and the synthesis of complex carbohydrates .
科学的研究の応用
D-Galactofuranose Pentaacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Medicine: Investigated for its potential in developing therapeutic agents targeting glycosylation pathways in pathogens.
Industry: Utilized in the production of specialized chemicals and as a reagent in various biochemical assays.
作用機序
D-Galactofuranose Pentaacetate, also known as 1,2,3,5,6-PENTA-O-ACETYL-D-GALACTOFURANOSE, is a fascinating compound with a rich history in chemistry and biochemistry . This compound has been synthesized from D-galactose and has been used in various biomedical research applications .
Target of Action
It’s known that galactofuranose, the non-acetylated form of this compound, plays a crucial role in the biosynthesis of certain biological molecules .
Mode of Action
It’s known that the compound is a condensation product of a 4-methylumbelliferone with the anomeric form of d-galactose . This suggests that it may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that galactofuranose, the non-acetylated form of this compound, is involved in the biosynthesis of certain biological molecules .
Pharmacokinetics
Given its molecular weight of 39034 , it’s likely that it has good bioavailability.
Result of Action
It’s known that the compound has immense potential in the field of biomedical research .
生化学分析
Biochemical Properties
D-Galactofuranose Pentaacetate plays a role in biochemical reactions, particularly in the context of enzymatic activity. A novel Galactofuranose-Specific β-D-Galactofuranosidase from Streptomyces species has been identified that exhibits activity for 4-nitrophenyl β-D-galactofuranoside . This enzyme was able to release galactose residue from galactomannan prepared from the filamentous fungus Aspergillus fumigatus , suggesting that D-Galactofuranose Pentaacetate could be a substrate for this enzyme.
Cellular Effects
D-Galactofuranose Pentaacetate may have effects on various types of cells and cellular processes. Galactofuranose, the parent compound, is a component of polysaccharides and glycoconjugates present on the surface of the cell wall in many pathogenic bacteria and eukaryotes . The absence of galactofuranose often results in morphological abnormalities and an impaired cell wall function in these organisms .
Molecular Mechanism
It is known that the enzyme β-D-galactofuranosidase can release galactose residue from substrates such as galactomannan . This suggests that D-Galactofuranose Pentaacetate may interact with this enzyme and potentially others in a similar manner.
Temporal Effects in Laboratory Settings
The first endo-β-d-Galf-ase, which can interact with galactofuranose, was found to have specific stability properties and kinetic characteristics .
Metabolic Pathways
D-Galactofuranose Pentaacetate may be involved in the metabolic pathways of galactofuranose. Galactofuranose is a component of polysaccharides and glycoconjugates, and its transferase has been well analyzed .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactofuranose Pentaacetate typically involves the peracetylation of D-galactose. The process begins with the dissolution of D-galactose in boiling pyridine, followed by the addition of acetic anhydride. The reaction mixture is then heated to facilitate the acetylation process. After completion, the product is purified through fractional crystallization and recrystallized from ethanol to obtain pure D-Galactofuranose Pentaacetate .
Industrial Production Methods: While specific industrial production methods for D-Galactofuranose Pentaacetate are not well-documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: D-Galactofuranose Pentaacetate undergoes various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can remove the acetyl groups, reverting the compound back to D-galactofuranose.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be employed for substitution reactions.
Major Products:
Oxidation: Formation of galactofuranuronic acid derivatives.
Reduction: Regeneration of D-galactofuranose.
Substitution: Formation of various substituted galactofuranose derivatives.
類似化合物との比較
D-Glucose Pentaacetate: Similar in structure but derived from glucose instead of galactose.
D-Mannose Pentaacetate: Another similar compound derived from mannose.
D-Xylose Pentaacetate: Derived from xylose, differing in the sugar backbone.
Uniqueness: D-Galactofuranose Pentaacetate is unique due to its five-membered ring structure and its specific role in the glycosylation processes of certain pathogenic microorganisms. Unlike its pyranose counterparts, the furanose form is less common and has distinct biochemical properties that make it valuable in research and industrial applications .
特性
IUPAC Name |
[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZQXPYZEBBLPJ-RRMRAIHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of D-Galactofuranose Pentaacetate in the synthesis of 4-Nitrocatechol 1-yl α-D-Galactofuranoside?
A1: D-Galactofuranose Pentaacetate serves as a crucial precursor in the multi-step synthesis of 4-Nitrocatechol 1-yl α-D-Galactofuranoside []. This target compound is important because it acts as a substrate for exo-galactofuranosidases, enzymes involved in the breakdown of galactofuranose-containing polysaccharides. Specifically, D-Galactofuranose Pentaacetate undergoes bromination to yield tetra-O-acetyl α-D-galactofuranosyl bromide, which then reacts with 4-nitrocatechol to ultimately produce the desired substrate [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


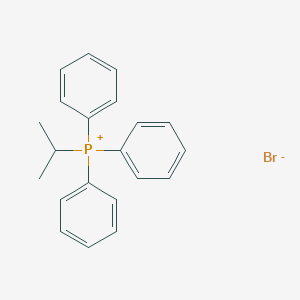
![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)

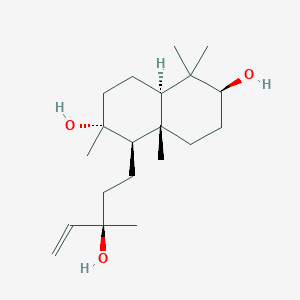
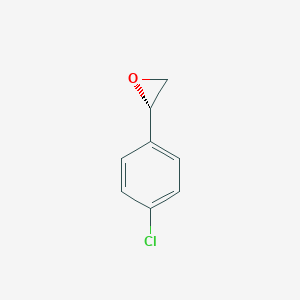



![Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate](/img/structure/B135864.png)


